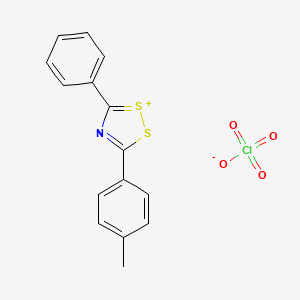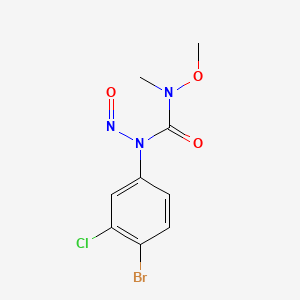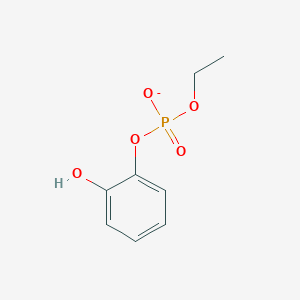
Boronic acid, hexyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, hexyl-, diethyl ester is an organoboron compound that belongs to the class of boronic esters. These compounds are formed by the esterification of boronic acids with alcohols. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boronic acid, hexyl-, diethyl ester can be synthesized through the reaction of hexylboronic acid with diethyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, hexyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and boronic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Hexyl alcohol and boronic acid.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Boronic acid, hexyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of boronic acid, hexyl-, diethyl ester involves the formation of boronate esters with diols. This interaction is reversible and can be exploited in various chemical processes. The compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki-Miyaura coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Uniqueness
Boronic acid, hexyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other boronic esters, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
86595-38-2 |
|---|---|
Molekularformel |
C10H23BO2 |
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
diethoxy(hexyl)borane |
InChI |
InChI=1S/C10H23BO2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
JPUWPFAUCZEFGB-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)

![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)









![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
